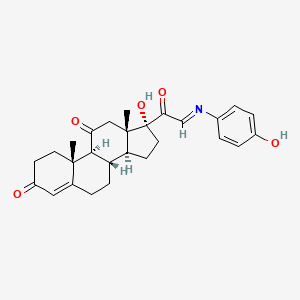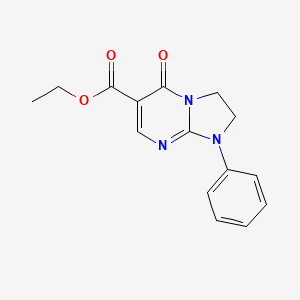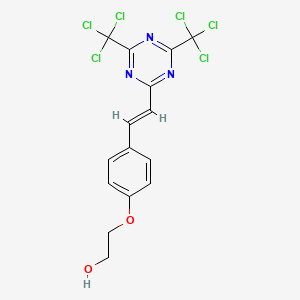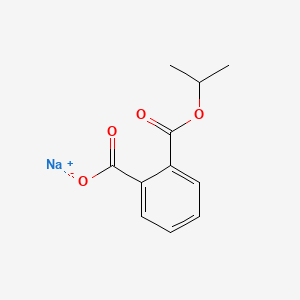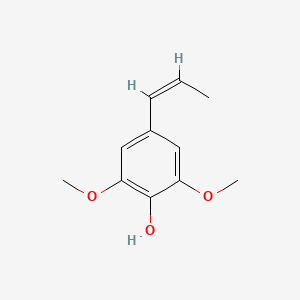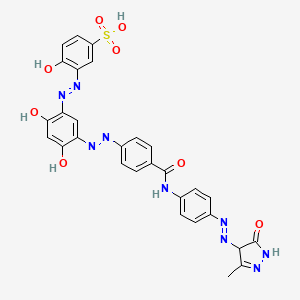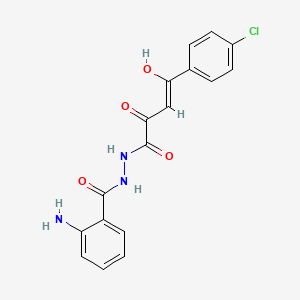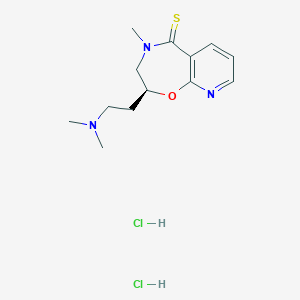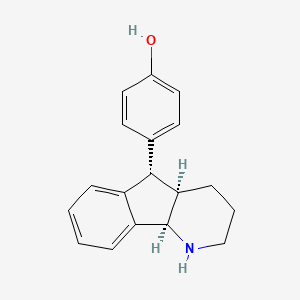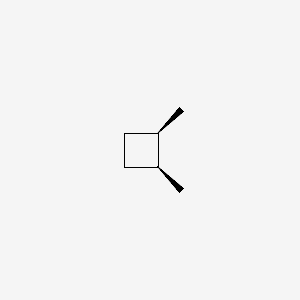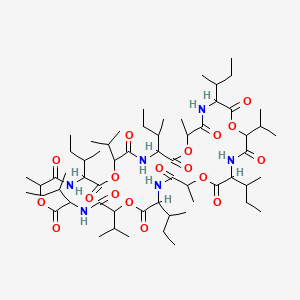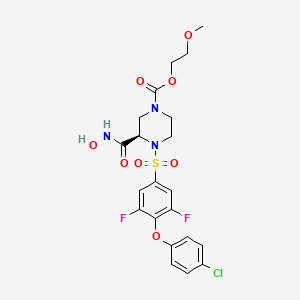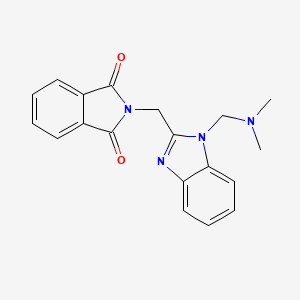
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- involves several steps, including the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent marker in medical diagnostics.
Industry: The compound’s properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- exerts its effects involves the activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes . The molecular targets and pathways involved in these processes are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- include:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their inhibitory effects on human protein kinase CK2 and have potential therapeutic applications.
1H-Isoindole-1,3(2H)-dithione: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications
Propriétés
Numéro CAS |
115398-79-3 |
|---|---|
Formule moléculaire |
C19H18N4O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[[1-[(dimethylamino)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N4O2/c1-21(2)12-23-16-10-6-5-9-15(16)20-17(23)11-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10H,11-12H2,1-2H3 |
Clé InChI |
NLRVMASNPZSCBY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


